4-{[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin core linked via a formamido-methyl group to an N,N-dimethylpiperidine-1-carboxamide moiety. The benzodioxin ring system is known for its electron-rich aromatic structure, which enhances binding affinity to biological targets such as enzymes or receptors . The piperidine carboxamide group contributes to solubility and bioavailability, while the dimethyl substitution on the piperidine nitrogen may influence steric and electronic interactions with targets.
Properties
IUPAC Name |
4-[(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-20(2)18(23)21-9-7-13(8-10-21)11-19-17(22)16-12-24-14-5-3-4-6-15(14)25-16/h3-6,13,16H,7-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZMLYJJUVOJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Attachment of the Formamido Group: The formamido group is introduced by reacting the benzodioxin derivative with formamide under controlled conditions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the benzodioxin-formamido intermediate using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
4-{[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting neurological disorders.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-{[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-1-propylpiperidin-4-amine
- Structure : This analog replaces the dimethylpiperidine carboxamide with a propylpiperidin-4-amine group.
- The propyl chain may enhance lipophilicity compared to the dimethyl-substituted piperidine in the target compound.
- Implications : Reduced polarity could improve blood-brain barrier penetration but may lower aqueous solubility .
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
- Structure : Incorporates a thiazole ring and a fluorobenzenesulfonyl group attached to the piperidine.
- The fluorobenzenesulfonyl group adds electronegativity and metabolic stability.
- Implications : Increased molecular weight (503.6 g/mol vs. ~350 g/mol for the target compound) may affect pharmacokinetics .
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid
- Structure : A simpler benzodioxin derivative with an acetic acid side chain.
- Key Differences :
- Lacks the piperidine carboxamide, reducing complexity and molecular weight.
- The carboxylic acid group confers strong polarity and acidity (pKa ~4.7).
- Implications : Demonstrated antiinflammatory activity comparable to Ibuprofen in rodent models, suggesting the benzodioxin core alone can drive efficacy .
3',4'(1",4"-Dioxino) Flavone (4f)
- Structure: Flavonoid derivative with a 1,4-dioxane ring fused to the aromatic system.
- Key Differences: The dioxane ring is part of a flavonoid scaffold, differing from the benzodioxin heterocycle. Hydroxy-methyl substitution at position-2" enhances antihepatotoxic activity.
- Implications : Highlights the importance of oxygenated heterocycles in hepatoprotective agents, though scaffold differences limit direct comparison .
1-(3,4-Dihydro-2H-1,4-benzoxazin-2-ylcarbonyl)piperidine-3-carboxamide
- Structure : Replaces the benzodioxin with a benzoxazin ring (oxygen replaced by nitrogen).
- Piperidine-3-carboxamide substitution versus N,N-dimethylpiperidine-1-carboxamide in the target compound.
- Implications : Structural similarity suggests possible overlap in target binding, but pharmacological data are unavailable .
Structural and Pharmacological Data Table
Discussion of Structure-Activity Relationships (SAR)
- Benzodioxin Core : Critical for antiinflammatory and hepatoprotective activities, as seen in and . Oxygen atoms in the dioxane/dioxin ring enhance hydrogen bonding to targets .
- Piperidine Modifications : Carboxamide groups (as in the target compound) improve solubility, while alkyl substitutions (e.g., propyl in ) may prioritize lipophilicity.
Biological Activity
4-{[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzodioxine moiety and a piperidine carboxamide, suggest diverse biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound can be characterized by the following structural features:
| Component | Description |
|---|---|
| Benzodioxine Ring | Provides a stable scaffold for biological activity |
| Piperidine Carboxamide Moiety | Enhances interaction with biological targets |
| Amide Functional Group | Known for diverse biological activities |
Research indicates that this compound exhibits significant biological activity primarily through enzyme inhibition and receptor binding. The proposed mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus obstructing substrate access. This property is particularly relevant in oncology, where it could inhibit cancer-related enzymes.
- Receptor Binding : Potential interactions with various receptors may lead to therapeutic effects in multiple disease models.
Biological Activity
The biological activities of this compound have been explored in several studies:
Anticancer Activity
In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to target specific pathways involved in tumor progression and metastasis.
Enzyme Inhibition
The compound has demonstrated significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest its potential for treating conditions like Alzheimer's disease and urinary disorders:
| Enzyme | IC50 Value (μM) | Activity Level |
|---|---|---|
| Acetylcholinesterase | 2.14 | Strong Inhibitor |
| Urease | 0.63 | Highly Active |
Antibacterial Activity
Preliminary antibacterial screenings indicate moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. However, it showed weaker activity against other strains tested .
Case Studies
- Case Study on Enzyme Inhibition : A study conducted by Aziz-ur-Rehman et al. evaluated various synthesized compounds with similar structures and found that those containing piperidine exhibited notable AChE inhibition, suggesting a promising avenue for developing neuroprotective agents .
- Anticancer Efficacy : In another study focusing on the anticancer properties of benzodioxine derivatives, the compound was shown to significantly reduce cell viability in breast cancer cell lines through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
